5,5-二乙氧基戊酸乙酯

描述

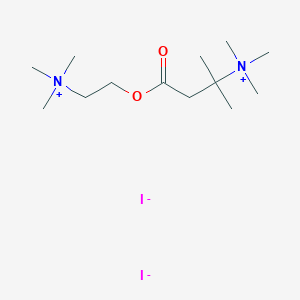

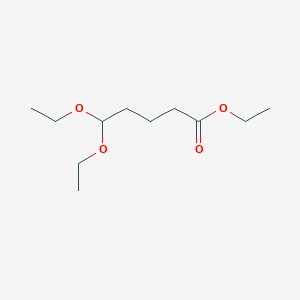

Ethyl 5,5-diethoxypentanoate is a chemical compound with the molecular formula C11H22O41. It’s a relatively complex organic molecule that falls under the category of esters1.

Synthesis Analysis

Unfortunately, the specific synthesis process for Ethyl 5,5-diethoxypentanoate is not readily available in the sources I have access to. However, esters like Ethyl 5,5-diethoxypentanoate are typically synthesized through a process known as esterification, which involves reacting an alcohol with a carboxylic acid in the presence of a strong acid catalyst.Molecular Structure Analysis

The specific molecular structure of Ethyl 5,5-diethoxypentanoate is not directly provided in the sources I have access to. However, based on its molecular formula, we can infer that it contains 11 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms1.Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 5,5-diethoxypentanoate are not directly provided in the sources I have access to. However, as an ester, it can be expected to undergo reactions typical of this class of compounds, such as hydrolysis, transesterification, and reactions with Grignard reagents.Physical And Chemical Properties Analysis

The specific physical and chemical properties of Ethyl 5,5-diethoxypentanoate are not directly provided in the sources I have access to. However, based on its structure as an ester, it can be expected to have properties typical of this class of compounds, such as being less polar than the carboxylic acids from which they are derived, and having a characteristic fruity odor.科学研究应用

合成中间体:5-氧代-4-氧杂螺[2,3]己烷-1-羧酸乙酯是合成香豆素、异恶唑酮和嘧啶酮衍生物等化合物的通用中间体 (加藤、片桐和佐藤,1979).

抗幼若激素剂:4-(2-芳氧己氧基)苯甲酸乙酯,包括与 5,5-二乙氧基戊酸乙酯在结构上相关的化合物,显示出作为抗幼若激素剂的潜力 (古田等人,2006).

伊德氏菌素类似物的合成:使用类似的底物合成的正交保护的二氨基-羟基戊酸用于生产伊德氏菌素类似物 (Czajgucki、Sowiński和 Andruszkiewicz,2003).

对葡萄酒香气的影响:2-羟基-4-甲基戊酸乙酯的异构体对葡萄酒中果香的感知有显着贡献 (Lytra 等人,2012).

抗高血压药物的中间体:与 5,5-二乙氧基戊酸乙酯相关的 (R)-2-羟基-4-苯基丁酸乙酯 (R)-EHPB 是抗高血压药物的中间体 (Oda 等人,1998).

在加热的发酵培养基中形成:5,5-二乙氧基戊酸乙酯相关化合物,如 5-甲基糠醛二乙缩醛,在高度糖化的发酵培养基加热过程中形成 (Pisarintskiĭ 和 Ulezlo,2000).

蛋白酶抑制剂的合成:另一种相关化合物 3-(苄氨基)-2,2-二氟-4-甲基戊酸乙酯被合成作为一种潜在的蛋白酶抑制剂 (Angelastro、Bey、Mehdi 和 Peet,1992).

生物燃料生产:γ-戊内酯可以转化为戊酸乙酯和戊酸戊酯,适用于生物燃料应用 (Chan-Thaw、Marelli、Psaro、Ravasio 和 Zaccheria,2013).

改性碳水化合物合成:改性碳水化合物的合成涉及 5,5-二乙氧基-1,4-二羟基戊-2-酮家族中的化合物 (Valdersnes 等人,2012).

安全和危害

The specific safety and hazard information for Ethyl 5,5-diethoxypentanoate is not directly provided in the sources I have access to. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.

未来方向

The future directions for research or applications involving Ethyl 5,5-diethoxypentanoate are not directly provided in the sources I have access to. However, esters like Ethyl 5,5-diethoxypentanoate have a wide range of applications in fields such as synthetic organic chemistry, materials science, and biochemistry, suggesting many potential future directions.

Please note that this analysis is based on the limited information available and may not fully capture all aspects of Ethyl 5,5-diethoxypentanoate. For a more comprehensive understanding, further research and consultation with experts in the field would be beneficial.

属性

IUPAC Name |

ethyl 5,5-diethoxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4/c1-4-13-10(12)8-7-9-11(14-5-2)15-6-3/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAXWUNXKVHKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCC(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570859 | |

| Record name | Ethyl 5,5-diethoxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5,5-diethoxypentanoate | |

CAS RN |

19790-76-2 | |

| Record name | Ethyl 5,5-diethoxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。